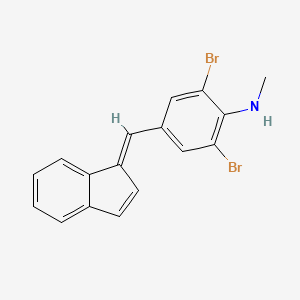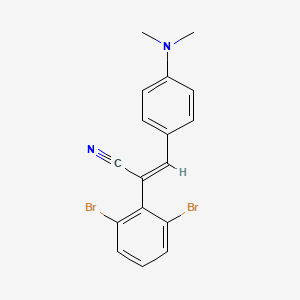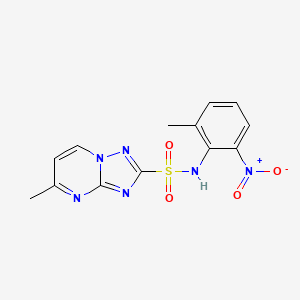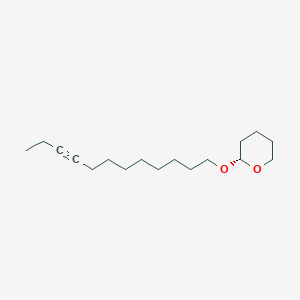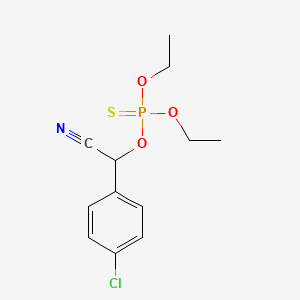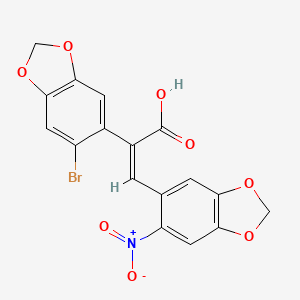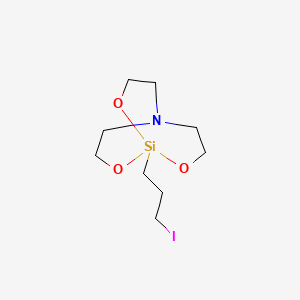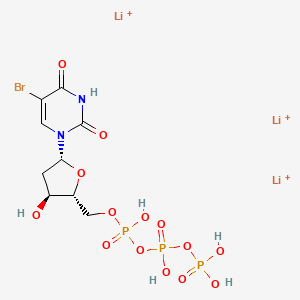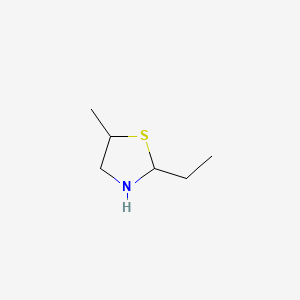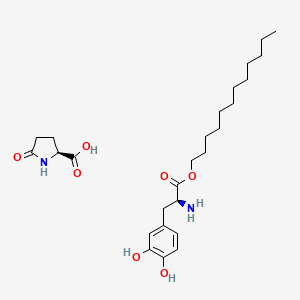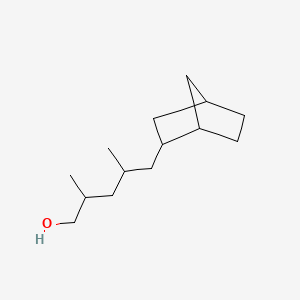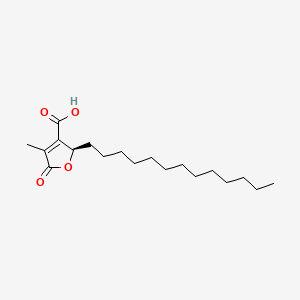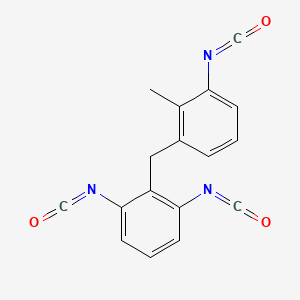
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is a chemical compound known for its unique structure and reactivity. This compound contains multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical processes, particularly in the production of polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with m-phenylene diisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product. Catalysts may be used to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from reactions involving this compound include:
Polyurethanes: Formed by the reaction with polyols.
Polyureas: Formed by the reaction with polyamines.
Carbamates: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-diisocyanato-2-methylcyclohexane: Similar in structure but with a cyclohexane ring instead of a phenylene ring.
[(3-Isocyanato-2-methylphenyl)ethynyl]sodium: Contains an ethynyl group instead of a methylphenyl group.
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate: Similar structure with slight variations in the positioning of the isocyanate groups.
Uniqueness
2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in polymer chemistry and material science.
Propriétés
Numéro CAS |
94213-38-4 |
|---|---|
Formule moléculaire |
C17H11N3O3 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-[(3-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-13(4-2-5-15(12)18-9-21)8-14-16(19-10-22)6-3-7-17(14)20-11-23/h2-7H,8H2,1H3 |
Clé InChI |
UXSDGXOKNGHNEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)CC2=C(C=CC=C2N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


